2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a dihydropyrazinone ring, a sulfanyl linkage, and a fluorophenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrazinone ring, followed by the introduction of the chlorophenyl and fluorophenylacetamide groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
- **2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2S/c19-12-5-7-13(8-6-12)23-10-9-21-17(18(23)25)26-11-16(24)22-15-4-2-1-3-14(15)20/h1-10H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPXHZDWTYFKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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